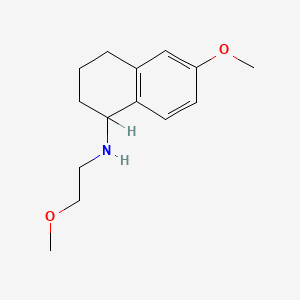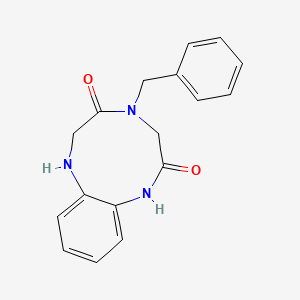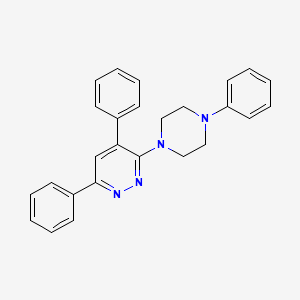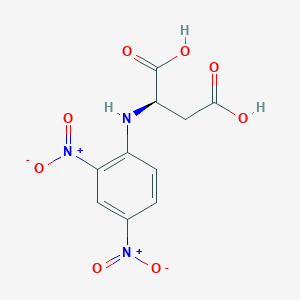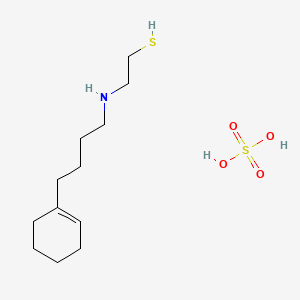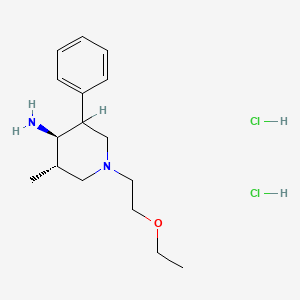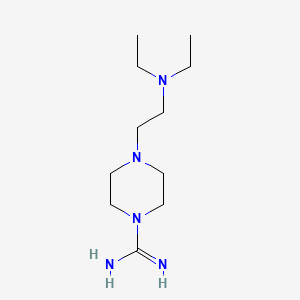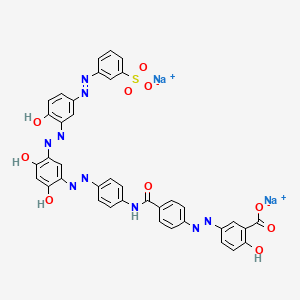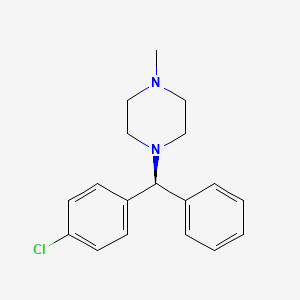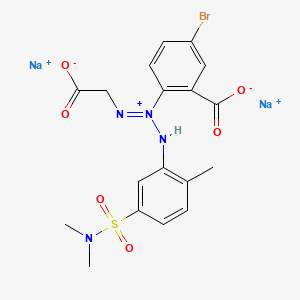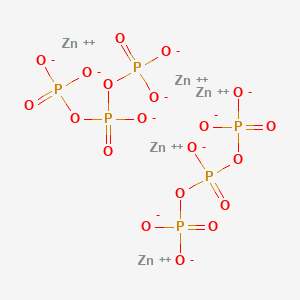
Zinc triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc triphosphate is an inorganic compound composed of zinc and triphosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in biological systems and its potential use as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc triphosphate can be synthesized through various methods, including the reaction of zinc salts with phosphoric acid or phosphate salts. One common method involves the reaction of zinc chloride with sodium triphosphate under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving zinc oxide and phosphoric acid. The reaction is carried out in reactors designed to handle large volumes of reactants and products. The resulting this compound is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Zinc triphosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc phosphate, while reduction reactions may produce zinc metal and phosphoric acid.
Scientific Research Applications
Zinc triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: this compound is studied for its role in biological systems, particularly in enzyme function and cellular signaling pathways.
Industry: this compound is used in the production of coatings, ceramics, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of zinc triphosphate involves its interaction with biological molecules and cellular structures. In biological systems, this compound can bind to enzymes and other proteins, modulating their activity and function. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Zinc triphosphate can be compared to other zinc-containing compounds, such as zinc phosphate and zinc oxide. While all these compounds contain zinc, they differ in their chemical structures and properties. This compound is unique due to its triphosphate groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Properties
CAS No. |
100576-21-4 |
|---|---|
Molecular Formula |
O20P6Zn5 |
Molecular Weight |
832.7 g/mol |
IUPAC Name |
pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |
InChI Key |
NKCMAJJSYIFCHC-UHFFFAOYSA-D |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



